molecular formula C8H14ClF2NO2 B8241749 Methyl 2,2-difluoro-2-(piperidin-4-yl)acetate hydrochloride

Methyl 2,2-difluoro-2-(piperidin-4-yl)acetate hydrochloride

Cat. No.: B8241749
M. Wt: 229.65 g/mol
InChI Key: SFJCZYZHBHONEF-UHFFFAOYSA-N
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Description

Methyl 2,2-difluoro-2-(piperidin-4-yl)acetate hydrochloride is a chemical compound with the molecular formula C8H14ClF2NO2. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2-difluoro-2-(piperidin-4-yl)acetate hydrochloride typically involves the reaction of piperidine derivatives with difluoroacetic acid esters. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction. For example, the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts can be employed .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-difluoro-2-(piperidin-4-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions can replace one or more atoms or groups in the compound with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

Methyl 2,2-difluoro-2-(piperidin-4-yl)acetate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2,2-difluoro-2-(piperidin-4-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, such as:

Uniqueness

Methyl 2,2-difluoro-2-(piperidin-4-yl)acetate hydrochloride is unique due to the presence of the difluoro group, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2,2-difluoro-2-piperidin-4-ylacetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2.ClH/c1-13-7(12)8(9,10)6-2-4-11-5-3-6;/h6,11H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJCZYZHBHONEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCNCC1)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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